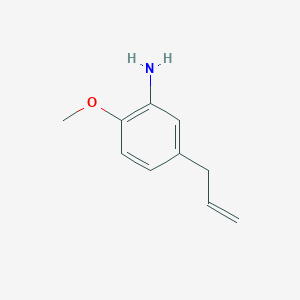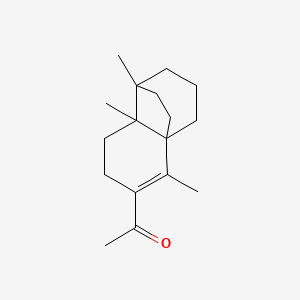![molecular formula C9H6N4 B13953787 9H-Imidazo[4,5-F]quinazoline CAS No. 25886-04-8](/img/structure/B13953787.png)
9H-Imidazo[4,5-F]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Imidazo[4,5-F]quinazoline is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Imidazo[4,5-F]quinazoline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Imidazo[4,5-F]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazoquinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Imidazo[4,5-F]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Wirkmechanismus
The mechanism of action of 9H-Imidazo[4,5-F]quinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of various kinases and enzymes, disrupting cellular signaling pathways crucial for cancer cell proliferation and survival . The compound’s ability to bind to adenosine and benzodiazepine receptors also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]quinoxalines
- Imidazo[1,5-a]quinoxalines
- Benzimidazoquinazolines
Comparison: 9H-Imidazo[4,5-F]quinazoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and selectivity profiles compared to other imidazoquinazolines .
Eigenschaften
CAS-Nummer |
25886-04-8 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
9H-imidazo[4,5-f]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-2,4-5H,3H2 |
InChI-Schlüssel |
LIOVKJZZRREQQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=NC=N3)C=CC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


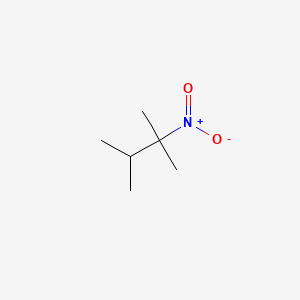
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
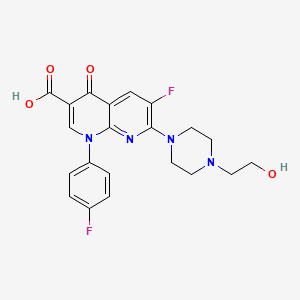
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)

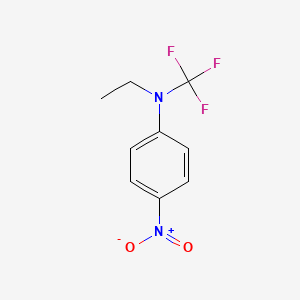
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)



